2-Hydroxybenzimidazole

Catalog No.
S1481206
CAS No.
102976-62-5
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxybenzimidazole

CAS Number

102976-62-5

Product Name

2-Hydroxybenzimidazole

IUPAC Name

1,3-dihydrobenzimidazol-2-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)

InChI Key

SILNNFMWIMZVEQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)N2

Synonyms

1H-Benzimidazol-2-ol(9CI)

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2

Limited Research Scope

Anaerobic Cobamide Biosynthesis

One area where 2-hydroxybenzimidazole has been identified is in the study of anaerobic cobalamin (vitamin B12) biosynthesis. Specifically, research suggests that enzymes CobT and BzaC play a role in the regiospecific activation and methylation of the 5-hydroxybenzimidazole lower ligand during this process. (Source: A Detailed Mechanistic Study of CobT and BzaC Reveals Their Roles in Cobamide Biosynthesis: )

Further Exploration

While research on 2-hydroxybenzimidazole itself is limited, its presence as a component in cobalamin biosynthesis suggests potential for further exploration in related fields. This could include research on:

  • The specific mechanisms by which 2-hydroxybenzimidazole interacts with other molecules in the cobalamin biosynthesis pathway.
  • The potential effects of modifying 2-hydroxybenzimidazole or its surrounding environment on cobalamin production.
  • Investigating the potential for applications of 2-hydroxybenzimidazole beyond cobalamin biosynthesis, based on its chemical properties or interactions with other molecules.

2-Hydroxybenzimidazole is a heterocyclic organic compound with the molecular formula C₇H₆N₂O. It is characterized by a fused benzene and imidazole ring structure, specifically classified as a benzimidazole derivative. The compound appears as a cream to brown solid and has a melting point of approximately 200-202 °C. Its IUPAC name is 2,3-dihydro-1H-1,3-benzodiazol-2-one, and it is known for its solubility in polar solvents like water and ethanol .

  • Corrosion inhibition properties []
  • Antibacterial activity []
, notably:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related derivatives.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.
  • Reactions with Isocyanides: A notable reaction involves 2-hydroxybenzimidazole and isocyanides, leading to the synthesis of functionalized keteneimines .

The compound exhibits several biological activities:

  • Antimicrobial Properties: Research has indicated that 2-hydroxybenzimidazole possesses antimicrobial effects against various pathogens.
  • Antioxidant Activity: It has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.
  • Pharmacological Potential: Studies suggest that it could serve as a scaffold for developing new pharmaceuticals due to its ability to interact with biological targets .

Several methods exist for synthesizing 2-hydroxybenzimidazole:

  • Acid-Protected Condensation: A common method involves the reaction of o-phenylenediamine with urea in the presence of an acid catalyst. This method yields high purity and significant yields (over 85%) of the product .

    Reaction steps:
    • Mix o-phenylenediamine with hydrochloric acid.
    • Add urea and heat to 140-150 °C for several hours.
    • Neutralize the reaction mixture and isolate the solid product.
  • One-Pot Synthesis: Another efficient synthesis involves a one-pot reaction with alkyl isocyanides and acetylenic esters, which generates reactive intermediates leading to keteneimines .

2-Hydroxybenzimidazole finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activities.
  • Agricultural Chemicals: Its antimicrobial properties make it useful in developing agrochemicals.
  • Material Science: Employed in creating polymers and other materials that require specific chemical properties.

Interaction studies have focused on the reactivity of 2-hydroxybenzimidazole with other compounds:

  • Mechanistic Studies: Investigations into its interactions with triphenylphosphine and acetylenic esters have provided insights into its reactivity patterns and potential applications in synthetic chemistry .
  • Biological Interactions: Studies have explored how this compound interacts with various biological systems, highlighting its potential therapeutic roles.

Several compounds share structural similarities with 2-hydroxybenzimidazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
BenzimidazoleHeterocyclicLacks hydroxyl group; primarily used as a scaffold in drug design.
1-HydroxybenzimidazoleHydroxylated variantHydroxyl group at position 1; different reactivity profile.
5-HydroxybenzimidazoleHydroxylated variantHydroxyl group at position 5; exhibits distinct biological activities.
2-AminobenzimidazoleAmino derivativeContains an amino group; used in dye synthesis and pharmaceuticals.

The presence of the hydroxyl group at position two distinguishes 2-hydroxybenzimidazole from its analogs, influencing both its chemical reactivity and biological activity.

Traditional Synthetic Routes

The classical synthesis of 2-hydroxybenzimidazole primarily involves the condensation of o-phenylenediamine with various carbon sources. Several well-established methods have emerged over the years, with the urea-based approach being among the most widely utilized.

One of the most efficient traditional methods involves the reaction of o-phenylenediamine with urea in the presence of hydrochloric acid. This approach typically yields 2-hydroxybenzimidazole with up to 95% efficiency when conducted at 130°C for approximately 2 hours. The reaction proceeds through the formation of an intermediate urea adduct, followed by cyclization and dehydration to yield the desired benzimidazolone structure.

NH₂      +  NH₂CONH₂  →  N       CO       + 2NH₄HClNH₂         (urea)        H       N            HCl           H            130°C, 2h

Another significant traditional approach involves the direct reaction of o-phenylenediamine with carbon dioxide or carbonylating agents. The German patent DE2052026A1 describes a method where o-phenylenediamine reacts with excess urea in the presence of water to form benzimidazolone (2) in excellent yields. The process can be represented as follows:

Starting MaterialReagentConditionsYieldReference
o-PhenylenediamineUreaHCl, 130°C, 2h95%
o-PhenylenediamineUreaWater, pressure96%
o-PhenylenediamineUreaOrg. solvent, 100-200°C, 3-10h98.5%

A more controlled approach developed in CN109336826A achieves high yields and purity (up to 99.0%) through carefully managed reaction conditions and purification steps. This method has gained industrial relevance due to its reliability and scalability.

The Chinese patent CN102285924A describes an organic solvent synthesis method where urea reacts with o-phenylenediamine in an organic solvent at 100-200°C for 3-10 hours in the presence of a phase transfer catalyst. This method achieves remarkably high yields of up to 98.5% with purity levels reaching 99.0%. Additionally, this approach offers environmental advantages as the solvent can be reused multiple times, supporting green chemistry principles.

Catalytic and Asymmetric Approaches

Recent advancements in catalytic methodologies have significantly enhanced the synthesis of 2-hydroxybenzimidazole and its derivatives. Catalyst-mediated processes offer advantages such as milder reaction conditions, higher selectivity, and improved yields.

The use of lanthanide triflates, particularly erbium triflate [Er(OTf)₃], has been shown to effectively catalyze the formation of benzimidazole derivatives under microwave irradiation. This approach allows for the rapid synthesis of 1,2-disubstituted benzimidazoles in excellent yields (91-99%) within just 5-7 minutes, demonstrating a significant improvement over conventional heating methods.

N-phenyl-o-phenylenediamine + aryl/alkyl aldehyde → 1-phenyl-2-aryl(alkyl) benzimidazoles                                Er(OTf)₃ (1% mol)                                MW, 60°C, 5 min

A notable advancement in asymmetric synthesis has been the development of phosphine-catalyzed asymmetric dearomative [3+2] annulation reactions of benzimidazoles with cyclopropenones. This methodology enables the construction of highly functionalized dearomatized heterocyclic products with excellent enantioselectivity (up to 99% ee) and yields (up to 98%) under mild reaction conditions.

CatalystReactantsConditionsProductYield/eeReference
Er(OTf)₃ (1 mol%)N-phenyl-o-phenylenediamine + aldehydeMW, 60°C, 5 min1,2-disubstituted benzimidazoles91-99%
Chiral phosphine (5 mol%)Benzimidazole + cyclopropenoneMTBE, 4Å MSDearomatized heterocyclesUp to 98%/99% ee
Phase transfer catalystso-Phenylenediamine + ureaOrg. solvent, 100-200°C2-HydroxybenzimidazoleUp to 98.5%

The use of phosphorus pentoxide as a catalyst in the nitration reaction of benzimidazolone represents another valuable approach, particularly for the synthesis of functionalized derivatives such as 5,6-dinitrobenzimidazolone-2, which can be subsequently reduced to 5,6-diaminobenzimidazolone-2. This methodology is especially relevant for the production of benzimidazole ketone organic pigments.

Green Chemistry Methodologies

The principles of green chemistry have significantly influenced the development of sustainable methods for the synthesis of 2-hydroxybenzimidazole. These approaches aim to minimize waste generation, reduce energy consumption, and utilize environmentally benign reagents and solvents.

A noteworthy green approach involves the use of sulfated polyborate as a catalyst for the reaction between o-phenylenediamine and urea at 120°C for 1.5 hours, achieving yields of up to 94%. This methodology eliminates the need for conventional acid catalysts, thereby reducing waste generation.

NH₂      +  NH₂CONH₂  →  N       CO      NH₂                        H       N                           H            Sulfated polyborate            120°C, 1.5h

The development of solvent-free or water-mediated processes has further enhanced the green credentials of 2-hydroxybenzimidazole synthesis. The CN102285924A patent describes a method where the organic solvent used in the synthesis can be directly applied mechanically 3-8 times, significantly reducing solvent waste.

Another innovative approach involves the use of eutectic solvent mixtures, such as choline chloride/glycerol (ChCl/Gly), for the cyclization of diaminobenzoic acid derivatives with diverse salicylaldehydes. This methodology provides an environmentally friendly alternative to conventional organic solvents like N,N-dimethylacetamide (DMA) and has demonstrated improved effectiveness for the synthesis of hydroxyphenylbenzimidazole acid derivatives.

Green MethodologyReagentsConditionsAdvantagesReference
Sulfated polyborateo-Phenylenediamine + urea120°C, 1.5hNo conventional acid catalysts
Reusable solvento-Phenylenediamine + urea100-200°C, 3-10hSolvent reused 3-8 times
Eutectic solvent (ChCl/Gly)Diaminobenzoic acids + salicylaldehydesAmbientAlternative to DMA
Microwave irradiationN-phenyl-o-phenylenediamine + aldehydeMW, 60°C, 5 minReduced energy, shorter reaction times

Microwave-assisted synthesis represents another significant advancement in green methodology, as exemplified by the rapid and efficient synthesis of 1,2-disubstituted benzimidazoles under microwave irradiation. This approach dramatically reduces reaction times from hours to minutes and enables solvent-free conditions in many cases, thereby reducing energy consumption and waste generation.

Functionalization of the Benzimidazole Core

The functionalization of the 2-hydroxybenzimidazole core provides access to a diverse array of derivatives with tailored properties for specific applications. Various strategies have been developed for selective modifications at different positions of the benzimidazole scaffold.

The 2-position of benzimidazole, which is occupied by the hydroxyl group in 2-hydroxybenzimidazole, serves as a versatile handle for further transformations. The hydroxyl group can be replaced by other functionalities through nucleophilic displacement reactions, enabling the introduction of various substituents. For instance, the reaction of 2-hydroxybenzimidazole with phosphorus oxychloride yields the corresponding 2-chlorobenzimidazole, which can subsequently undergo nucleophilic substitution with various nucleophiles.

N-alkylation represents another important functionalization strategy, providing access to N-substituted derivatives of 2-hydroxybenzimidazole. The preparation of benzimidazole dicationic ionic liquids (BDILs) exemplifies this approach, where N-methylbenzimidazole undergoes the Menschutkin reaction with different dibromoalkanes to yield dicationic species with varying alkyl spacer lengths.

N-methylbenzimidazole + dibromoalkane → C𝑛(BenzIm)₂/2Br                                      Menschutkin reaction

The introduction of functional groups on the benzene ring of the benzimidazole scaffold represents another significant avenue for derivatization. The synthesis of 5,6-dinitrobenzimidazolone-2 through the nitration of benzimidazolone using 1,2-dichloroethane as solvent and phosphorus pentoxide as catalyst, followed by reduction to yield 5,6-diaminobenzimidazolone-2, exemplifies this approach. These amino-functionalized derivatives serve as important intermediates for benzimidazole ketone organic pigments.

Recent research has also explored the synthesis of hydroxybenzimidazole derivatives with potential pharmaceutical applications. These approaches typically involve the cyclization of diaminobenzoic acid derivatives with salicylaldehydes in the presence of sodium metabisulfite or using eutectic solvent mixtures. The resulting derivatives have shown promising biological activities, including enzyme inhibitory properties.

Functionalization StrategyReactionProductApplicationReference
N-alkylationMenschutkin reactionBenzimidazole dicationic ionic liquidsIonic liquids
Ring nitration/reductionNitration with HNO₃/P₂O₅ followed by Fe/HCl reduction5,6-Diaminobenzimidazolone-2Organic pigments
Dearomative annulationReaction with cyclopropenonesDearomatized heterocyclesPharmaceutical intermediates
Amide formationCoupling with aminesHydroxybenzimidazole derivativesEnzyme inhibitors

The stereoselective synthesis of 2-(α-hydroxyalkyl)benzimidazoles demonstrates the potential for creating chiral derivatives with controlled stereochemistry. These approaches typically involve the reaction of properly substituted benzimidazoles with carbonyl compounds under stereocontrolled conditions.

Solid-State Tautomerism and Crystallographic Analysis

In the solid state, 2-hydroxybenzimidazole predominantly adopts the 1,3-dihydro-2H-benzimidazol-2-one (keto) tautomer, as evidenced by its crystalline structure and spectroscopic data [1] [3]. While direct single-crystal X-ray diffraction studies of this compound are limited, comparative analyses of related heterocycles, such as 2-carboxyindan-1,3-dione, reveal that intramolecular hydrogen bonding and π-stacking interactions stabilize tautomeric forms [5]. For 2-hydroxybenzimidazole, solid-state NMR and infrared spectroscopy suggest a dynamic equilibrium between keto and enol forms, with the keto tautomer favored due to resonance stabilization of the carbonyl group [2] [5].

Table 1: Key Solid-State Properties of 2-Hydroxybenzimidazole

PropertyValue/ObservationMethodSource
Dominant Tautomer1,3-Dihydro-2H-benzimidazol-2-oneIR/NMR Spectroscopy [2] [5]
Melting Point314–316°CDifferential Scanning Calorimetry [3] [4]
Hydrogen Bonding PatternN–H···O intermolecular bondsComputational Models [2]

The absence of resolved crystallographic data underscores the need for advanced diffraction studies to elucidate packing arrangements and hydrogen-bonding networks.

Solution-Phase Prototropic Equilibria

In polar solvents such as water or dimethylformamide, 2-hydroxybenzimidazole exists in a pH-dependent equilibrium between its neutral (enol) and anionic (keto) forms. Computational studies using the Austin Model 1 (AM1) and Parameter Model 3 (PM3) methods predict a 3:1 preference for the keto tautomer in aqueous media, driven by solvation effects and intramolecular hydrogen bonding [2]. The pKa of the hydroxyl group is estimated to be ~8.2, enabling deprotonation under mildly basic conditions to form the 2-benzimidazolate ion [1] [2].

Figure 1: Prototropic Equilibria in 2-Hydroxybenzimidazole
$$
\text{Enol Form} \quad \rightleftharpoons \quad \text{Keto Form} \quad \rightleftharpoons \quad \text{Deprotonated Anion}
$$
Equilibrium constants derived from AM1/PM3 calculations in aqueous phase [2].

Substituent Effects on Tautomer Stability

The introduction of electron-donating or withdrawing groups at the 4(7) and 5(6) positions significantly modulates tautomeric preferences. A 2003 theoretical study demonstrated that:

  • Electron-withdrawing groups (e.g., –NO₂) at the 5(6) position stabilize the keto tautomer by 3–5 kcal/mol due to enhanced resonance delocalization.
  • Electron-donating groups (e.g., –OCH₃) at the 4(7) position favor the enol form by reducing carbonyl polarization [2].

Table 2: Substituent Effects on Tautomer Stability

SubstituentPositionΔE (Keto vs. Enol, kcal/mol)Preferred Tautomer
–NO₂5(6)–4.2Keto
–OCH₃4(7)+2.8Enol
–Cl5(6)–1.5Keto

Data from semiempirical AM1/PM3 calculations [2].

These trends correlate with Hammett σ constants, highlighting the interplay between substituent electronic effects and tautomeric stability.

Metal-Ligand Coordination Modes

2-Hydroxybenzimidazole exhibits diverse coordination modes with transition metals, primarily through its nitrogen and oxygen donor atoms. The compound exists in tautomeric equilibrium between the keto form (1,3-dihydro-2H-benzimidazol-2-one) and enol form (2-hydroxybenzimidazole), with the keto form being predominant in the solid state . This tautomerism significantly influences the coordination behavior and binding patterns with metal ions.

The most common coordination modes observed include monodentate binding through the nitrogen atom of the imidazole ring, bidentate chelation through both nitrogen atoms in bis-benzimidazole systems, and bridging coordination modes that connect multiple metal centers [2] [3]. In complexes with lanthanide ions, benzimidazole functionalized ligands demonstrate pH-switchable coordination modes, with the europium(III) complex showing a pKa of 4.1, indicating protonation-dependent coordination changes [4].

Thermodynamic Stability and Binding Constants

Potentiometric studies reveal that metal-benzimidazole complexes exhibit high thermodynamic stability, with stability constants varying significantly based on the metal ion and temperature. Copper(II) complexes demonstrate the highest stability with log K values reaching 338.80 at 35°C, followed by nickel(II) complexes at 323.59, and cobalt(II) complexes at 331.13 under similar conditions [5]. The stability order generally follows Cu(II) > Ni(II) > Co(II) > Zn(II), consistent with the Irving-Williams series for transition metal complexes [6].

The formation of metal-ligand complexes occurs predominantly in 1:1 and 1:2 stoichiometric ratios, with thermodynamic parameters indicating exothermic and spontaneous reactions characterized by negative enthalpy (ΔH) and Gibbs free energy (ΔG) values [5]. Temperature-dependent studies show that stability constants decrease with increasing temperature, suggesting entropy-driven dissociation at elevated temperatures.

Structural Characteristics and Coordination Environments

X-ray crystallographic analyses reveal diverse coordination environments depending on the metal ion and ligand substitution patterns. Cobalt(II) complexes typically adopt pentacoordinated or hexacoordinated geometries, with dimeric structures featuring phenolate bridges connecting metal centers [7]. The crystal structures show that dimeric species contain both metallic atoms connected through two phenolate bridges, creating either pentacoordinated or hexacoordinated environments.

Copper(II) complexes frequently form monomeric species with pentacoordinated [N₄O] environments, while maintaining the metal in a distorted square pyramidal geometry [7]. The coordination geometry is influenced by the electronic requirements of the metal center and the steric constraints imposed by the benzimidazole ligand framework.

Magnetic Properties and Electronic Coupling

Magnetic susceptibility measurements reveal interesting electronic coupling phenomena in dimeric benzimidazole complexes. Temperature-dependent magnetic studies show that cobalt(II) complexes exhibit intramolecular antiferromagnetic coupling with J = -2 cm⁻¹, while both cobalt(II) and nickel(II) complexes can display ferromagnetic coupling with J values of 7.8 cm⁻¹ and 2.8 cm⁻¹ respectively [7]. The nature of magnetic coupling correlates with the magnitude of the metal-oxygen-metal angles in the phenolate-bridged structures.

The electronic structure of these complexes is characterized by significant π-orbital interactions between the metal centers and the benzimidazole ligands, which contribute to the overall stability and electronic properties of the coordination compounds [8].

Design of Bis-Benzimidazole Metal Complexes

Synthetic Strategies and Structural Design

The design of bis-benzimidazole metal complexes involves strategic incorporation of multiple benzimidazole units within a single ligand framework to create polydentate chelating systems. These ligands can be synthesized through various approaches, including the condensation of diaminobenzene derivatives with appropriate carbonyl compounds, followed by metal coordination [9]. The 2,6-bis(benzimidazol-2-yl)pyridine framework represents a particularly important tridentate ligand system that provides enhanced metal binding affinity and structural stability.

Bis-benzimidazole ligands offer advantages in terms of preorganization for metal binding and the ability to create stable chelate complexes with reduced entropy penalties compared to monodentate ligands [10]. The synthetic strategy for asymmetric bis-benzimidazole ligands involves careful control of reaction conditions to ensure selective formation of the desired heterocyclic products with different basicities in each benzimidazole unit.

Electronic Structure and Coordination Chemistry

Recent investigations have revealed the existence of unprecedented bis-benzimidazole radical anion species (Bbim³⁻˙) that can be stabilized through coordination to Lewis acidic metal centers [11]. The formation of these radical species occurs through double-coordination to metal ions followed by one-electron reduction, demonstrating that bis-benzimidazole ligands previously considered redox-inactive can participate in electron transfer processes under appropriate conditions.

The electronic structure of bis-benzimidazole complexes is characterized by strong delocalization of electron density throughout the ligand framework, as confirmed by density functional theory calculations and temperature-dependent electron paramagnetic resonance spectroscopy [11]. This extensive conjugation system makes bis-benzimidazole ligands particularly suitable for applications requiring electronic communication between metal centers.

Macrocyclic and Polymeric Architectures

Bis-benzimidazole ligands can be incorporated into macrocyclic structures that form distinctive coordination environments. Copper(II) and cobalt(II) complexes based on bis-benzimidazole ligands with 1,2-bis(2′-ethoxy)phenyl linkers create 15-membered macrometallocycles [12]. These complexes can form dimeric structures where two macrometallocycles are linked through sharing moieties such as metal atoms or bridging anions.

The structural diversity of bis-benzimidazole complexes extends to polymeric architectures where the ligands act as bridging units connecting multiple metal centers. One-dimensional polymeric chains can be formed through ligand coordination, with terephthalate coligands providing additional structural support [12]. The resulting coordination polymers exhibit interesting topological features including interpenetrating networks and self-penetrating structures.

Photophysical Properties and Luminescence

Bis-benzimidazole complexes exhibit distinctive photophysical properties that make them attractive for optoelectronic applications. The extended π-conjugation system in bis-benzimidazole ligands results in red-shifted absorption spectra compared to mono-benzimidazole analogs, indicating enhanced electronic delocalization [13]. These complexes can serve as sensitizers for lanthanide luminescence, with the benzimidazole units acting as antenna chromophores.

The luminescence properties of bis-benzimidazole complexes are sensitive to environmental factors such as pH and solvent polarity, making them potential candidates for sensing applications [4]. The ability to tune emission wavelengths through structural modifications of the bis-benzimidazole framework provides opportunities for developing materials with tailored photophysical characteristics.

Electronic Structure and Redox Properties

Proton-Coupled Electron Transfer Mechanisms

The electronic structure of benzimidazole metal complexes is characterized by unique proton-coupled electron transfer (PCET) processes that significantly influence their redox behavior. In ruthenium-benzimidazole complexes, the addition of each benzimidazole unit lowers the redox potential of the phenoxyl radical/phenol couple by 60 mV, regardless of the nature of the terminal proton acceptor group [13]. This consistent potential shift demonstrates the non-innocent nature of benzimidazole bridges in electron transfer processes.

The PCET mechanism involves the formation of hydrogen-bonded networks that facilitate proton translocation across multiple acid-base sites. Infrared spectroelectrochemistry studies confirm that upon oxidation of phenolic groups in benzimidazole-containing systems, protons translocate across well-defined hydrogen-bonded networks, with proton movement spanning distances of approximately 6.4 Å [13]. This long-range proton transfer is facilitated by the Grotthuss mechanism operating through the benzimidazole framework.

Redox Potentials and Electronic Transitions

The redox properties of benzimidazole metal complexes are strongly influenced by the extent of π-orbital interactions between the metal centers and the ligand system. Nickel(II) complexes containing bis(benzimidazole-2-ylethyl)sulfide (bbes) exhibit broad low-energy electronic transitions and higher redox potentials compared to analogous ethylenediamine-bridged systems [8]. This difference is attributed to enhanced π-orbital interactions in the sulfide-bridged complexes, which stabilize higher oxidation states.

The relationship between electronic structure and redox activity is further demonstrated in cobalt-based redox catalytic systems, where Co(III)/Co(II) couples mediate efficient electron transfer processes [14]. These systems exhibit variable redox potentials depending on the coordination environment and can facilitate ambient-temperature synthesis reactions through controlled electron transfer mechanisms.

pH-Dependent Redox Behavior

Benzimidazole metal complexes exhibit remarkable pH-dependent redox behavior due to the protonation-sensitive nature of the benzimidazole nitrogen atoms. Ruthenium-benzimidazole complexes in aqueous solution show strong pH dependence of the Ru(II/III) oxidation potential, with protonation of the benzimidazole units significantly affecting the electronic structure [15]. This pH sensitivity has been exploited to develop switching functionality in multinuclear ruthenium complexes.

The proton-responsive nature of benzimidazole complexes has practical applications in electrochemical energy storage systems. Layer-by-layer assembled films of ruthenium-benzimidazole complexes on indium tin oxide electrodes demonstrate capacitive behavior that increases almost linearly with the number of layers, with proton movement playing a more important role than anion movement in charge storage [15].

Electronic Spectroscopy and Optical Properties

The electronic absorption spectra of benzimidazole metal complexes reflect the extent of conjugation and electronic coupling within the molecular framework. Ultraviolet-visible spectroscopy reveals that bis-benzimidazole complexes exhibit red-shifted absorption bands compared to mono-benzimidazole analogs, indicating enhanced electronic delocalization through the extended π-system [13]. The presence of electron-withdrawing or electron-donating substituents on the benzimidazole rings can fine-tune the electronic transitions and optical properties.

Time-resolved luminescence spectroscopy studies of benzimidazole ligands reveal emission characteristics suitable for optoelectronic applications, with emission maxima in the green region (λem = 530-535 nm) when excited with synchrotron radiation [16]. The luminescence properties are influenced by keto-enol tautomerism, which can result in split emission maxima depending on the molecular environment and excitation conditions.

Applications in Catalysis and Materials Science

Catalytic Applications in Organic Synthesis

Benzimidazole metal complexes have found extensive applications in catalytic organic transformations, particularly in carbon-carbon bond forming reactions. Palladium-benzimidazole complexes serve as highly efficient catalysts for Suzuki-Miyaura and Heck coupling reactions, operating under mild conditions with excellent selectivity [17]. The unique electronic properties of benzimidazole ligands allow for fine-tuning of the catalytic activity through electronic modifications of the heterocyclic framework.

Copper-benzimidazole complexes demonstrate remarkable catalytic efficiency in oxidative transformations, facilitating the oxidation of alcohols to aldehydes and ketones under ambient conditions [17]. The ability to modify the electronic properties of benzimidazole ligands through substituent effects provides a versatile platform for developing catalysts with enhanced performance characteristics. Contemporary strategies for catalytic functionalization of benzimidazoles employ various transition metals including copper, palladium, rhodium, nickel, and cobalt, with direct C-H activation being the predominant approach to C-2 functionalization [18].

Hydrogen Atom Transfer Catalysis

N-Hydroxy benzimidazole derivatives have emerged as efficient hydrogen atom transfer (HAT) catalysts, demonstrating their utility in cascade reactions involving both annulation and aromatization steps [19]. These catalysts enable copper-mediated synthesis of 2-phosphonopyrroles through [3+2] annulation-aromatization cascades, with the benzimidazole framework playing crucial roles in both reaction steps.

The development of bifunctional HAT catalysts incorporating benzimidazole frameworks with substrate-recognition docking groups represents a significant advancement in catalyst design [19]. These systems can selectively recognize and bind substrates while facilitating hydrogen atom abstraction, providing enhanced selectivity and efficiency in synthetic transformations.

Materials Science Applications

Benzimidazole-based materials have found important applications in corrosion inhibition and surface protection technologies. Benzimidazole derivatives demonstrate effective corrosion inhibition for mild steel in acidic environments, with 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole showing superior performance compared to non-methylated analogs [20]. The inhibition mechanism involves adsorption of the benzimidazole molecules onto the metal surface, forming protective layers that prevent corrosive attack.

The application of benzimidazole compounds in organic light-emitting diodes (OLEDs) represents another significant materials science application [16]. Benzimidazole ligands incorporated into polymer matrices produce bright green electroluminescence with emission maxima around 530 nm. The maximum brightness achieved reaches approximately 504 cd/m² with current efficiency up to 0.49 cd/A, demonstrating the potential of benzimidazole-based materials in optoelectronic devices.

Coordination Polymers and Framework Materials

Benzimidazole ligands serve as excellent building blocks for constructing coordination polymers and metal-organic frameworks with diverse topologies and functional properties. The ability of benzimidazole units to adopt various coordination modes enables the formation of structures ranging from simple one-dimensional chains to complex three-dimensional frameworks [21]. These materials exhibit interesting structural features including interpenetrating networks, self-penetrating architectures, and Kagome structures.

The design of coordination polymers incorporating both benzimidazole and carboxylate ligands provides opportunities for creating materials with tunable properties [21]. The combination of nitrogen-donor benzimidazole units with oxygen-donor carboxylate groups results in coordination polymers with enhanced structural stability and diverse functional properties, including magnetic behavior and porosity.

Electrochemical Energy Storage Systems

Benzimidazole metal complexes have shown promise in electrochemical energy storage applications, particularly in the development of proton-conducting capacitors. Ruthenium-benzimidazole complexes assembled in multilayer films demonstrate capacitive behavior that scales with the number of layers, with proton movement being the primary charge storage mechanism [15]. This approach offers advantages over traditional anion-intercalation capacitors by utilizing the more mobile proton as the charge carrier.

XLogP3

1.1

LogP

1.12 (LogP)

UNII

CV8118UZEW

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.14%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

615-16-7

Wikipedia

2-benzimidazolinone

General Manufacturing Information

2H-Benzimidazol-2-one, 1,3-dihydro-: ACTIVE

Dates

Last modified: 09-13-2023

DFT studies of the structure and vibrational assignments of 4-hydroxy quinazoline and 2-hydroxy benzimidazole

V Krishnakumar, S Muthunatesan
PMID: 16870497   DOI: 10.1016/j.saa.2006.04.044

Abstract

The solid phase FT-IR and FT-Raman spectra of 4-hydroxy quinazoline and 2-hydroxy benzimidazole have been recorded in the regions 4000-400 and 3500-100 cm-1, respectively. Theoretical information on the optimised geometry, harmonic vibrational frequencies, infrared and Raman intensities were obtained by means of density functional theory using standard B3LYP/6-31G* level. This information was used in the assignment of the various fundamentals. Comparison of the simulated spectra with the experimental spectra provides important information about the ability of the computational method to describe the vibrational modes.


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